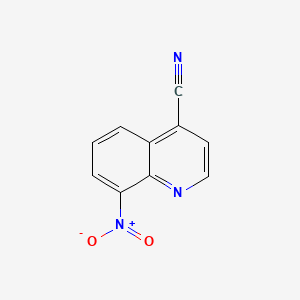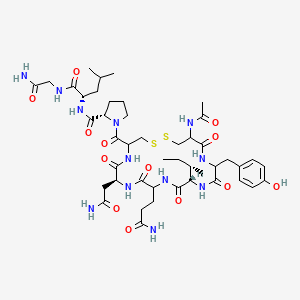
8-Nitroquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitroquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. The quinoline scaffold, to which it belongs, is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in the synthesis of other complex molecules and its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-carbonitrile typically involves the nitration of quinoline derivatives. One common method includes the reaction of quinoline with nitric acid under controlled conditions to introduce the nitro group at the 8-position. The subsequent introduction of the carbonitrile group can be achieved through various methods, including the use of cyanating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitroquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include aminoquinoline derivatives, substituted quinolines, and various heterocyclic compounds.
Aplicaciones Científicas De Investigación
8-Nitroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Nitroquinoline-4-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form complexes with metal ions also contributes to its biological activities.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
Quinoline-4-carbonitrile: A precursor for various synthetic applications.
Uniqueness: 8-Nitroquinoline-4-carbonitrile is unique due to the presence of both nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C10H5N3O2 |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
8-nitroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13(14)15/h1-5H |
Clave InChI |
FGBZLFFTTPGYFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)


![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)




![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)


![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)


